N-hydroxy-3-(3-methylphenoxy)propanamide
Description
Properties
IUPAC Name |
N-hydroxy-3-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8-3-2-4-9(7-8)14-6-5-10(12)11-13/h2-4,7,13H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIBUONZOFCIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of N Hydroxy 3 3 Methylphenoxy Propanamide
Established Synthetic Routes to N-hydroxy-3-(3-methylphenoxy)propanamide
The most direct and established methods for synthesizing this compound rely on fundamental organic reactions, primarily focusing on the formation of the amide and hydroxamic acid functionalities from readily available precursors.
Conventional Amidation and Hydroxamic Acid Formation Pathways
Hydroxamic acids are a class of organic compounds typically prepared by the reaction of a carboxylic acid derivative with a hydroxylamine (B1172632) salt. nih.gov The most common and straightforward synthesis of this compound involves the coupling of its corresponding carboxylic acid precursor, 3-(3-methylphenoxy)propanoic acid, with hydroxylamine.
To facilitate this reaction, the carboxylic acid must first be "activated" to increase its reactivity toward the amine. This is typically achieved in one of two ways:
Conversion to a highly reactive derivative: The carboxylic acid can be converted into an acyl chloride or ester. These intermediates then readily react with hydroxylamine. The reaction of an ester with hydroxylamine, often in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (MeONa), is a widely used method. nih.govacs.org To avoid hydrolysis of the ester, which can be a competing side reaction, the use of hydroxylamine hydrochloride in an alcoholic solution of a strong base is often preferred. nih.gov
Use of coupling reagents: A more direct, one-pot method involves the use of coupling agents that activate the carboxylic acid in situ. A variety of such reagents are available, each with specific applications and advantages. Common choices include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govnih.gov Other powerful coupling reagents include phosphonium (B103445) salts like PyBOP and uronium salts like HBTU and TBTU, which are known for high coupling rates. bachem.compeptide.com
The general reaction scheme involves activating the carboxylic acid with the chosen reagent, followed by the addition of hydroxylamine (or a salt like NH₂OH·HCl with a base) to form the N-hydroxy amide bond. nih.gov
| Coupling Reagent/System | Abbreviation | General Principle | Reference |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDC/HOBt | Forms a highly reactive O-acylisourea intermediate, which is converted to an HOBt-ester to efficiently acylate hydroxylamine, minimizing racemization and side reactions. | nih.govnih.gov |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based reagent that rapidly activates carboxylic acids to form active esters, suitable for difficult couplings. | nih.gov |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | An aminium/uronium-based reagent known for high efficiency and fast reaction times, widely used in both solution and solid-phase synthesis. | bachem.compeptide.com |
| Cyanuric Chloride | CC | Activates carboxylic acids under mild conditions, providing a cost-effective method for generating hydroxamic acids in high yields. | nih.gov |
Precursor Synthesis and Derivatization Approaches
The primary precursors for the synthesis of this compound are 3-(3-methylphenoxy)propanoic acid and hydroxylamine.
The synthesis of 3-(3-methylphenoxy)propanoic acid is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic substitution of a halo-propanoate, such as ethyl 3-bromopropanoate, by the phenoxide ion of 3-methylphenol (m-cresol). The reaction is conducted under basic conditions, which deprotonate the phenol (B47542) to form the more nucleophilic phenoxide. youtube.comyoutube.com Subsequent hydrolysis of the resulting ethyl ester under acidic or basic conditions yields the desired carboxylic acid precursor.
For hydroxylamine , while it is commercially available, derivatized forms are often used in synthesis to control reactivity or improve yields. Protected hydroxylamines, such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH₂) or O-benzylhydroxylamine, can be used to prevent undesired side reactions. nih.govnih.gov These protecting groups are stable under the coupling conditions and can be removed in a final step to reveal the hydroxamic acid functionality. For instance, the O-THP group can be cleaved with acid to yield the final product. nih.gov
Advanced Synthetic Strategies for this compound Analogues
To explore the structure-activity relationships of this compound, analogues are often synthesized. These advanced strategies focus on creating stereochemically defined molecules or employing modern, efficient synthetic tools like biocatalysis.
Stereoselective Synthesis and Chiral Resolution Techniques
While this compound itself is achiral, introducing substituents onto the propanamide backbone creates chiral centers. The synthesis of enantiomerically pure analogues requires stereoselective methods.
Stereoselective Synthesis: These methods aim to create a specific stereoisomer directly. For related β-hydroxy-α-amino acids, methodologies like palladium-catalyzed aza-Claisen rearrangements have been used to establish stereochemistry with high diastereoselectivity. rsc.org Strategies for synthesizing tertiary β-hydroxy amides have also been developed using enolate additions to acylsilanes. acs.org These advanced organometallic and rearrangement reactions provide precise control over the formation of new stereocenters in complex acyclic systems.
Chiral Resolution: This approach involves the separation of a racemic mixture of a chiral precursor, most commonly the substituted 3-(3-methylphenoxy)propanoic acid. wikipedia.org
Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine (a "resolving agent") such as brucine, (R)-1-phenylethanamine, or a derivative of an amino acid. wikipedia.orglibretexts.org This reaction forms a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. acs.orggoogle.com Once separated, the pure enantiomer of the carboxylic acid is recovered by treatment with acid.
Enzymatic Kinetic Resolution: This technique uses enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. wikipedia.org For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic hydroxy ester, allowing the acylated product and the unreacted enantiomer to be separated. rsc.orgacs.org
Dynamic Kinetic Resolution (DKR): An even more efficient method combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer. acs.orgnih.govnih.gov A metal catalyst (e.g., a ruthenium complex) continuously converts the unwanted enantiomer back into the racemic mixture, allowing the enzyme to transform the entire substrate into a single, desired enantiomer with a theoretical yield of 100%. acs.org
| Technique | Principle | Typical Application | Reference |
|---|---|---|---|
| Diastereomeric Salt Crystallization | A racemic acid is reacted with a chiral base to form diastereomeric salts with different solubilities, allowing for separation by crystallization. | Resolution of racemic carboxylic acid precursors. | wikipedia.orglibretexts.orgacs.org |
| Enzymatic Kinetic Resolution | An enzyme selectively modifies one enantiomer of a racemic mixture, leaving the other enantiomer unreacted for separation. Maximum yield is 50%. | Resolution of racemic alcohols or esters using lipases. | wikipedia.orgrsc.org |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with a chemical catalyst that continuously racemizes the unreacted enantiomer, allowing for a theoretical yield of up to 100%. | High-efficiency synthesis of single-enantiomer hydroxy esters or lactones. | acs.orgnih.govacs.org |
| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP) in an HPLC column. | Analytical and preparative separation of enantiomers. | wikipedia.org |
Biocatalytic Approaches in N-hydroxy-propanamide Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes can be employed at various stages in the synthesis of N-hydroxy-propanamides and their precursors.
Amide/Hydroxamic Acid Formation: While less common than chemical coupling, some enzymes can directly form hydroxamic acids. For example, amidases from bacteria like Pseudomonas aeruginosa can catalyze the formation of a hydroxamic acid from a carboxylic acid in the presence of hydroxylamine. nih.gov Lipases and acyltransferases have also been shown to synthesize hydroxamic acids from amides or esters under mild, neutral pH conditions, which is advantageous for sensitive substrates. nih.govresearchgate.netresearchgate.net
Precursor Synthesis: Enzymes can be used to produce chiral precursors. As mentioned, lipases are highly effective for the kinetic resolution of racemic alcohols and esters. rsc.orgacs.org Nitrilases can hydrolyze nitriles to produce carboxylic acids, providing a potential biocatalytic route to the 3-(3-methylphenoxy)propanoic acid precursor. researchgate.net
The use of biocatalysis aligns with the principles of green chemistry by operating under mild conditions (temperature and pH), reducing the need for hazardous reagents, and often exhibiting exceptional chemo-, regio-, and stereoselectivity. acs.orgresearchgate.net
| Enzyme Class | Function | Potential Application in Synthesis | Reference |
|---|---|---|---|
| Lipase | Catalyzes esterification or transesterification. | Kinetic or dynamic kinetic resolution of chiral alcohol/ester precursors. Can also directly synthesize hydroxamic acids from esters. | rsc.orgacs.orgresearchgate.net |
| Amidase / Acyltransferase | Catalyzes the hydrolysis of amides or the transfer of acyl groups. | Direct synthesis of hydroxamic acids from amides or esters with hydroxylamine. | nih.govresearchgate.netresearchgate.net |
| Nitrilase | Catalyzes the hydrolysis of nitriles to carboxylic acids. | Synthesis of the carboxylic acid precursor from a nitrile starting material. | researchgate.net |
Diversification Strategies for this compound Scaffolds
Creating a library of analogues based on a core molecular structure, or "scaffold," is a central strategy in medicinal chemistry and drug discovery. nih.govresearchgate.netnih.gov For the this compound scaffold, diversification can be achieved by systematically modifying its three main components: the aromatic ring, the propanamide linker, and the N-hydroxyamide headgroup.
Aromatic Ring Modification: The 3-methylphenoxy group is a key point for diversification. By starting with a variety of substituted phenols instead of m-cresol, a wide range of analogues can be generated. This could involve introducing different alkyl groups, halogens, nitro groups, or other functionalities at various positions on the phenyl ring to probe electronic and steric effects.
Linker Modification: The three-carbon propanamide chain can be altered. This includes:
Introducing substituents: Adding alkyl or other groups at the α- or β-positions of the linker, which often requires the stereoselective methods described previously. acs.orgkoreascience.kr
Altering linker length: Synthesizing homologues with shorter (ethanoxy) or longer (butanoxy) chains.
Introducing rigidity or unsaturation: Creating analogues with double bonds in the linker chain. nih.gov
Hydroxamic Acid Modification: The N-hydroxyamide group itself can be modified. This includes N-alkylation or N-arylation, though this is less common. More frequently, related functional groups that can act as bioisosteres for the hydroxamic acid are explored.
This systematic modification of a core scaffold allows for the creation of large chemical libraries. chemdiv.comacs.org By employing a common intermediate and applying various diversification reactions, researchers can efficiently generate a multitude of related compounds for biological screening. nih.govnih.gov
Phenoxy Moiety Modifications
The aromatic phenoxy ring presents a versatile scaffold for introducing a variety of functional groups, which can significantly alter the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, with the existing methyl and phenoxy ether groups directing the position of new substituents.
Substitution Reactions:
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using standard halogenating agents. For example, bromination can be carried out using N-Bromosuccinimide (NBS) with a suitable catalyst. The directing effects of the ortho, para-directing methyl and phenoxy groups would likely lead to substitution at the positions ortho and para to these groups.
Nitration: The addition of a nitro group is typically accomplished with a mixture of nitric acid and sulfuric acid. The position of nitration would similarly be influenced by the existing substituents, providing a handle for further chemical transformations, such as reduction to an amino group.
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring can be performed via Friedel-Crafts reactions. For instance, reacting the molecule with an acyl chloride in the presence of a Lewis acid like aluminum chloride would introduce a ketone functionality.
Modification of the Methyl Group:
The existing methyl group can also be a site for modification. For example, oxidation using a strong oxidizing agent like potassium permanganate (B83412) could convert the methyl group into a carboxylic acid, providing a new point for derivatization.
Below is a table summarizing potential modifications to the phenoxy moiety.
| Modification Type | Reagents and Conditions | Potential Product Structure | Notes |
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | Bromo-substituted this compound | Regioselectivity depends on directing group effects. |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound | Position of nitration is directed by existing substituents. |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted this compound | Introduces a ketone functional group. |
| Methyl Group Oxidation | KMnO₄, heat | N-hydroxy-3-(3-carboxyphenoxy)propanamide | Converts the methyl group to a carboxylic acid. |
Propanamide Chain Derivatizations
The three-carbon propanamide chain serves as a flexible linker within the molecule. Modifications to this chain can alter the molecule's conformation and spacing between the phenoxy and hydroxamate groups.
Alpha- and Beta-Carbon Functionalization:
The carbons alpha and beta to the carbonyl group of the propanamide are potential sites for derivatization.
Alkylation: The alpha-carbon can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then react with an alkyl halide to introduce an alkyl group. This allows for the introduction of a wide range of substituents at the alpha-position.
Hydroxylation: Stereoselective hydroxylation of the beta-position has been demonstrated in similar 3-phenylpropanoic acid systems using methods like Evans aldol (B89426) chemistry on a precursor aldehyde. nih.gov This would introduce a hydroxyl group, increasing polarity and providing a new site for hydrogen bonding or further functionalization.
The table below outlines possible derivatizations of the propanamide chain.
| Modification Type | Position | Reagents and Conditions | Potential Product Structure | Notes |
| Alkylation | Alpha-carbon | 1. LDA, THF, -78°C; 2. Alkyl halide (R-X) | N-hydroxy-2-alkyl-3-(3-methylphenoxy)propanamide | Requires protection of the acidic hydroxamate proton. |
| Hydroxylation | Beta-carbon | Via multi-step synthesis from a precursor aldehyde | N-hydroxy-3-hydroxy-3-(3-methylphenoxy)propanamide | Can be performed stereoselectively. nih.gov |
Hydroxamate Functional Group Manipulations
The hydroxamate group (-CONHOH) is a key functional group, and its direct modification can significantly impact the molecule's properties. wikipedia.org The presence of both N-H and O-H protons allows for various reactions.
O-Alkylation and O-Acylation:
The oxygen of the hydroxylamine moiety is nucleophilic and can be targeted for alkylation or acylation.
O-Alkylation: Reaction with an alkyl halide in the presence of a mild base can lead to the formation of an O-alkylated hydroxamate, also known as an N-alkoxy amide.
O-Acylation: Treatment with an acyl chloride or anhydride (B1165640) results in an O-acylated product. These derivatives can be useful as protected forms of the hydroxamic acid or as prodrugs in certain contexts.
Other Manipulations:
Reduction: The amide portion of the hydroxamate can be reduced. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. libretexts.org This would fundamentally alter the functional group from a hydroxamate to a hydroxylamine derivative.
Lossen Rearrangement: Under certain conditions, often involving activation of the hydroxyl group, hydroxamic acids can undergo the Lossen rearrangement to form an isocyanate, which can then be trapped with various nucleophiles to yield ureas or carbamates. wikipedia.orgorganic-chemistry.org
The following table details potential manipulations of the hydroxamate functional group.
| Modification Type | Reagents and Conditions | Potential Product Structure | Notes | | :--- | :--- | :--- | :--- | :--- | | O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-alkoxy-3-(3-methylphenoxy)propanamide | Forms an N-alkoxy amide. | | O-Acylation | Acyl chloride (RCOCl), Pyridine | N-acyloxy-3-(3-methylphenoxy)propanamide | The O-acyl group can serve as a leaving group. | | Reduction | LiAlH₄, THF | N-hydroxy-3-(3-methylphenoxy)propan-1-amine | Reduces the carbonyl of the amide. libretexts.org | | Lossen Rearrangement | Activating agent, Heat | Isocyanate intermediate, leading to ureas or carbamates | A rearrangement reaction leading to different functional groups. organic-chemistry.org |
Computational and Theoretical Investigations of N Hydroxy 3 3 Methylphenoxy Propanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing electron distribution, molecular geometry, and reactivity descriptors.
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like N-hydroxy-3-(3-methylphenoxy)propanamide, identifying the most stable conformations is a critical first step in any computational analysis. DFT studies are well-suited for this purpose, offering a balance between accuracy and computational cost.
Investigations into analogous hydroxamic acids have consistently shown that these molecules can exist in different tautomeric (keto and enol) and isomeric (Z and E) forms. nih.govresearchgate.net The keto form is generally found to be the most stable. researchgate.net DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G**, can be used to determine the relative stabilities of these conformers. nih.govrsc.org For this compound, a conformational search would involve the systematic rotation of single bonds to identify all possible low-energy structures. The relative energies of the resulting conformers would then be calculated to identify the global minimum energy structure.
These studies reveal that the Z-amide conformer is often the most stable in both gas and aqueous phases for similar hydroxamic acids. researchgate.net This stability can be attributed to factors like intramolecular hydrogen bonding. researchgate.net The effect of the solvent can also be modeled using methods like the Polarizable Continuum Model (PCM) to understand how the conformational preferences might change in a biological environment. researchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Tautomeric Form | Isomer (C-N bond) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Keto | Z | 0.00 |
| 2 | Keto | E | +2.5 |
| 3 | Enol | Z | +10.8 |
| 4 | Enol | E | +12.3 |
Note: This table contains hypothetical data for illustrative purposes, based on typical findings for hydroxamic acids.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. researchgate.net
For this compound, an MEP map would be calculated from the optimized geometry obtained through DFT. It is expected that the most negative potential would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their role as hydrogen bond acceptors. The hydrogen atom of the N-hydroxyl group would exhibit a region of high positive potential, marking it as a likely hydrogen bond donor. researchgate.net This information is critical for predicting how the molecule might orient itself within the active site of a protein.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations provide insights into its interactions with other molecules and its behavior over time, particularly within complex biological systems.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. chemmethod.com Given that many hydroxamic acids are known inhibitors of metalloenzymes, particularly histone deacetylases (HDACs), a docking study of this compound into an HDAC active site would be a logical investigation. nih.govajchem-a.com
Using software such as AutoDock or MOE, the molecule would be docked into the binding pocket of a selected HDAC isoform (e.g., HDAC2). ajchem-a.commdpi.com The docking algorithm would generate multiple possible binding poses, which are then ranked using a scoring function that estimates the binding affinity (typically in kcal/mol). plos.orgnih.gov A successful docking pose for a hydroxamic acid typically involves the chelation of the zinc ion in the HDAC active site by the carbonyl and hydroxyl oxygen atoms. mdpi.com Additional interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, would further stabilize the complex. nih.govnih.gov
Table 2: Hypothetical Docking Results for this compound with HDAC2
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.2 | HIS142, HIS143, TYR306 |
| 2 | -7.5 | PRO32, GLY151, PHE208 |
| 3 | -7.1 | HIS180, PHE152 |
Note: This table contains hypothetical data for illustrative purposes.
Building upon the initial DFT conformational search, a more detailed analysis of the molecule's flexibility can be performed. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) or energy landscape can be generated. This map reveals the energy barriers between different conformations and identifies the most favorable energetic pathways for conformational change. For hydroxamic acids, the rotation around the C-N amide bond is of particular interest, as it governs the transition between the E and Z isomers. researchgate.netnih.gov Understanding the energy landscape is crucial for appreciating the molecule's dynamic behavior and its ability to adopt a specific conformation required for binding to a biological target.
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov An MD simulation would begin with the best-ranked docked pose of this compound within the HDAC active site. The entire system, including the protein, ligand, and surrounding solvent molecules, is then simulated for a period of nanoseconds. ajchem-a.complos.org
During the simulation, various parameters are monitored to assess the stability of the complex. These include:
Root Mean Square Deviation (RMSD): Tracks the positional deviation of the ligand and protein backbone from their initial positions, indicating the stability of the binding pose. ajchem-a.com
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. ajchem-a.com
Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and protein over time, which is critical for binding affinity. nih.gov
Solvent Accessible Surface Area (SASA): Calculates the surface area of the ligand exposed to the solvent, providing insights into its burial within the binding pocket. ajchem-a.com
These simulations can reveal whether the initial docked pose is stable, identify key residues that are crucial for the interaction, and provide a more accurate estimation of the binding free energy through methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov
Pharmacological and Biological Activity of N Hydroxy 3 3 Methylphenoxy Propanamide and Its Analogues
In Vitro Enzyme Inhibition Profiles
The unique structural characteristics of N-hydroxy-3-(3-methylphenoxy)propanamide suggest its potential as an enzyme inhibitor, particularly targeting metalloenzymes due to the chelating properties of the hydroxamic acid group.
Histone Deacetylase (HDAC) Inhibition Assays
The N-hydroxyamide moiety is a well-established zinc-binding group found in many potent histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. nih.gov
Analogues such as N-hydroxy-3-phenyl-2-propenamides have been identified as potent HDAC inhibitors. nih.gov These compounds have demonstrated significant enzyme inhibitory activity, with IC₅₀ values often in the nanomolar range. nih.gov For instance, a series of N-hydroxy-3-phenyl-2-propenamides showed IC₅₀ values under 400 nM in partially purified enzyme assays. nih.gov The N-hydroxy propenamide-based HDAC inhibitors are thought to act not only by directly inhibiting the catalytic activity of HDACs but also by inducing a re-equilibration of the subcellular localization of class I HDACs. nih.gov
Similarly, N-hydroxybenzamide derivatives have been designed and synthesized as HDAC inhibitors, showing promising activity. nih.govnih.gov For example, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives displayed inhibitory activity against HDACs with IC₅₀ values as low as 4.0 µM. nih.gov The presence of the hydroxamic acid group is crucial for this activity, as its removal or modification often leads to a decrease in potency. nih.gov
Table 1: HDAC Inhibition by Analogous Compounds
| Compound Class | Specific Analogue Example | Target | IC₅₀ | Reference |
|---|---|---|---|---|
| N-hydroxy-3-phenyl-2-propenamides | (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) | HDAC | < 400 nM | nih.gov |
| N-hydroxybenzamides | Thiophene substituted derivative 5j | HDAC | 0.3 µM | nih.gov |
Inhibition of Type III Secretion System (T3SS) in Pathogenic Bacteria
The Type III Secretion System (T3SS) is a virulence factor used by many Gram-negative bacteria to inject effector proteins into host cells, making it an attractive target for the development of new antibacterial agents. nih.govnih.gov Inhibition of the T3SS can disarm pathogens without killing them, which may reduce the selective pressure for developing drug resistance. nih.gov
While specific studies on this compound as a T3SS inhibitor are lacking, the general strategy of targeting this system with small molecules is an active area of research. nih.govresearchgate.net Many known T3SS inhibitors are natural products. nih.govresearchgate.net The chemical diversity of identified T3SS inhibitors suggests that there are multiple ways to target this complex machinery. nih.gov Research in this area is focused on identifying compounds that can block the function of the T3SS, thereby preventing the bacteria from causing disease. mdpi.com
Other Relevant Enzyme Target Inhibition Studies
The structural features of this compound suggest potential interactions with other enzyme classes.
Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes. researchgate.net While sulfonamides are the classic inhibitors of CAs, other zinc-binding groups can also show activity. nih.govnih.gov For instance, hydroxamates are known to be potent inhibitors of carbonic anhydrase. nih.gov Studies on various sulfonamide derivatives have shown potent inhibition of different CA isoforms, such as hCA I, II, and IX. mdpi.com Some aliphatic sulfonamides have also been identified as potent CA inhibitors. nih.gov
HMG-CoA Reductase: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of statin drugs. nih.govnih.gov While the primary inhibitors of this enzyme are statins, research into other classes of compounds continues.
Excitatory Amino Acid Transporter 2 (EAAT2): There is currently no available information linking compounds with the this compound scaffold to the inhibition of EAAT2.
In Vitro Cell-Based Assays
Cell-based assays provide a more holistic view of a compound's biological activity, taking into account factors like cell permeability and metabolism.
Antiproliferative Activity against Cancer Cell Lines
Many HDAC inhibitors with structures analogous to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, N-hydroxy-3-phenyl-2-propenamides have shown growth inhibition in human carcinoma cell lines. nih.gov One such compound, NVP-LAQ824, exhibited significant dose-related activity in colon and lung tumor models. nih.gov
Similarly, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have shown good antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov Quinoxaline-based propanamides have also been synthesized and tested, showing a wide spectrum of antiproliferative activity against cell lines such as PC-3, HeLa, HCT-116, and MCF-7. mdpi.com A thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide was found to be cytotoxic against several human leukemic cell lines. nih.gov
Table 2: Antiproliferative Activity of Analogous Compounds
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| N-hydroxy-3-phenyl-2-propenamides | Human carcinoma cell lines | Growth inhibition | nih.gov |
| N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives | HCT116 (colon carcinoma) | Antiproliferative | nih.gov |
| N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives | A549 (non-small cell lung cancer) | Antiproliferative | nih.gov |
| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | PC-3, HeLa, HCT-116, MCF-7 | Antiproliferative | mdpi.com |
Antimicrobial and Antiviral Efficacy Studies
The broad biological activity of compounds containing amide and phenoxy groups suggests potential antimicrobial and antiviral properties.
Antimicrobial Activity: Benzamide derivatives have been reported to possess antibacterial and antifungal activities. researchgate.netnanobioletters.com Similarly, various amide derivatives have shown potent antimicrobial effects. nanobioletters.comnih.gov For instance, N-hydroxyindole scaffolds have demonstrated excellent activity against Gram-positive bacteria. nih.gov A homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans and showed some antimicrobial activity. researchgate.net Additionally, certain acrylonitrile (B1666552) and propanenitrile derivatives have been synthesized and shown in vitro antimicrobial activity. researchgate.net Structural analogues of a beta-lactam antibiotic have also been synthesized and tested for their efficacy against bacterial resistant strains. plos.org
Antiviral Activity: The search for new antiviral agents is ongoing, with a wide range of chemical structures being investigated. For example, ethyl 3-hydroxyhexanoate (B1247844) has been identified as a potent antiviral compound against Coxsackievirus B infection. nih.gov Another class of compounds, (S)-[3-hydroxy-2-(phosphonomethoxy)propyl] (HPMP) nucleosides, have shown promise as broad-spectrum antiviral agents, effective against a range of DNA and RNA viruses. nih.gov
Anti-inflammatory and Antioxidant Modulations
The structural motif of N-hydroxy-propanamide suggests potential for both anti-inflammatory and antioxidant activities. The hydroxamic acid moiety (-CONHOH) is a known pharmacophore with metal-chelating and radical-scavenging properties. While direct studies on this compound are limited in the public domain, research on analogous structures provides valuable insights into its potential modulatory effects on inflammation and oxidative stress.
Anti-inflammatory Activity:
The anti-inflammatory potential of propanamide derivatives has been demonstrated in various studies. For instance, a propanamide derivative of dexketoprofen (B22426) was found to induce a significant reduction in paw swelling in a rat model of inflammation, with a 40% inhibition rate observed 180 minutes after the induction of inflammation nih.gov. This suggests that the propanamide scaffold can serve as a backbone for compounds with anti-inflammatory properties.
Furthermore, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share an amide linkage, have shown significant in vitro anti-inflammatory activity. The evaluation of their proteinase inhibitory activity revealed that the IC50 values of these compounds, ranging from 0.04 to 0.07 mg/mL, were considerably lower than that of the standard drug acetylsalicylic acid (0.4051 ± 0.0026 mg/mL), indicating superior efficacy in inhibiting trypsin activity nih.gov. The complexation of these derivatives with β-cyclodextrin was also found to be beneficial for their anti-inflammatory effects nih.govresearchgate.net.
A series of 2-hydroxy-N-(4-substituted phenyl)nicotinamides, another class of amide-containing compounds, were synthesized and screened for their anti-inflammatory activity. Compounds bearing electron-withdrawing groups like 4-Cl, 4-Br, and 4-NO2 demonstrated potent anti-inflammatory effects, both in vitro by suppressing nitric oxide (NO) production in LPS-elicited macrophages and in vivo in the carrageenan-induced paw edema assay researchgate.net.
The table below summarizes the anti-inflammatory activity of some propanamide and related amide derivatives.
| Compound/Derivative Class | Model | Key Findings | Reference |
| Propanamide derivative of dexketoprofen | Carrageenan-induced rat paw edema | 40% inhibition of paw swelling at 180 min | nih.gov |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition assay | IC50 values of 0.04-0.07 mg/mL, superior to acetylsalicylic acid | nih.gov |
| 2-hydroxy-N-(4-substituted phenyl)nicotinamides | In vitro NO production and in vivo paw edema | Compounds with electron-withdrawing groups showed potent activity | researchgate.net |
| Naproxen-sulfamethoxazole conjugate | Induced edema inhibition | 82.8% inhibition of induced edema | nih.gov |
Antioxidant Activity:
The N-hydroxy group in this compound is a key structural feature that suggests potential antioxidant activity. N-hydroxy derivatives have been shown to possess antioxidant properties, likely through their ability to donate a hydrogen atom and scavenge free radicals.
Research on novel N-H and N-substituted indole-3-propanamide derivatives (I3PADs) has demonstrated their significant antioxidant capabilities. Several of these compounds exhibited strong inhibition of superoxide (B77818) anion (O2•−) in the range of 94-100%. Moreover, the N-H I3PADs showed a more potent inhibitory effect on lipid peroxidation levels (56-83% inhibition) compared to superoxide dismutase (SOD) nih.gov. These findings highlight the potential of the propanamide structure in designing effective antioxidants nih.govresearchgate.net.
The antioxidant potential of phenolic compounds is well-established, and derivatives incorporating phenolic moieties are of particular interest. Studies on natural and natural-like polyphenol compounds have shown that their antioxidant activity is influenced by the substitution pattern on the aromatic rings archivesofmedicalscience.com. Hydroxylated biphenyls, for example, can reduce oxidative stress more effectively than their corresponding monophenol counterparts archivesofmedicalscience.com.
The table below presents findings on the antioxidant activity of some propanamide analogues and related compounds.
| Compound/Derivative Class | Assay | Key Findings | Reference |
| N-H and N-substituted indole-3-propanamide derivatives | Superoxide anion inhibition | 94-100% inhibition by compounds 5 and 7-12 | nih.gov |
| N-H indole-3-propanamide derivatives | Lipid peroxidation inhibition | 56-83% inhibition, stronger than SOD | nih.gov |
| Dehydrozingerone derivatives | In vitro antioxidant assays | Highest antioxidant activity among 36 tested polyphenolic compounds | archivesofmedicalscience.com |
In Vivo Preclinical Efficacy Studies (Non-Human Models)
While direct in vivo preclinical data for this compound is not available, studies on structurally related compounds provide a basis for predicting its potential efficacy in various disease models.
Efficacy in Animal Models of Cancer (e.g., Xenograft Models)
The development of novel anticancer agents is a critical area of research. Arylpiperazine derivatives, which can be structurally analogous to substituted propanamides, have gained attention for their potential as scaffolds for anticancer drugs due to their cytotoxic effects against various cancer cell lines nih.gov. The ability of these compounds to interact with multiple molecular targets implicated in cancer pathogenesis makes them promising candidates for further investigation nih.gov.
Preclinical cancer models, including xenografts, are essential for evaluating the in vivo efficacy of new drug candidates. These models allow for the assessment of a compound's ability to inhibit tumor growth and provide insights into its mechanism of action in a living organism nih.gov. While specific data for this compound in cancer xenograft models is lacking, the general interest in related chemical scaffolds for cancer therapy suggests that this could be a fruitful area for future research.
Evaluation in Animal Models of Neurological Disorders (e.g., Seizure Models)
Interestingly, compounds with a propanamide backbone have shown promise in the context of neurological disorders, particularly epilepsy. A cinnamamide (B152044) derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), which shares the N-hydroxypropyl-propanamide-like core, has demonstrated anticonvulsant activity in multiple animal models of seizures and epilepsy mdpi.com.
In a mesial temporal lobe epilepsy model in mice, KM-568, at a dose of 114 mg/kg, moderately reduced the number of hippocampal paroxysmal discharges to 73.9% of the baseline mdpi.com. More significant effects were observed in the corneal kindled mouse model, another chronic seizure model mdpi.com. These findings suggest that the propanamide scaffold could be a valuable starting point for the development of new antiseizure medications.
A series of novel alaninamide derivatives, which are also acyclic amide structures, have shown potent and broad-spectrum antiseizure activity in preclinical models, including the maximal electroshock (MES) test and the 6 Hz seizure model nih.gov.
The table below summarizes the anticonvulsant activity of some propanamide-related compounds.
| Compound/Derivative | Animal Model | Key Findings | Reference |
| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) | Mesial temporal lobe epilepsy (mouse) | Reduced hippocampal paroxysmal discharges to 73.9% of baseline | mdpi.com |
| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) | Corneal kindled mouse model | Demonstrated anticonvulsant activity | mdpi.com |
| Novel alaninamide derivatives | Maximal electroshock (MES) and 6 Hz seizure models | Potent and broad-spectrum antiseizure activity | nih.gov |
Assessment of Virulence Attenuation in Infection Models
The increasing prevalence of antibiotic-resistant pathogens necessitates the development of new antimicrobial strategies, including those that target bacterial virulence without directly killing the bacteria. While direct evidence for the virulence-attenuating effects of this compound is not available, research on related amide derivatives provides some clues.
A series of amide compounds containing cyclopropane (B1198618) were synthesized and evaluated for their antimicrobial activity. The structure-activity relationship studies showed that the type and substitution on the benzene (B151609) ring and amide substituents significantly influenced the antimicrobial activity mdpi.com. For example, aryl amides generally showed higher activity than fatty amides against S. aureus and E. coli mdpi.com. The introduction of halogens on the benzene ring was also found to be beneficial for improving antibacterial activity mdpi.com.
Furthermore, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to be active against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 5.0 mg/mL nih.govresearchgate.netmdpi.com. The complexation of these compounds with β-cyclodextrin was shown to enhance their antimicrobial effects nih.govresearchgate.net.
While these studies focus on direct antimicrobial activity, the modulation of bacterial virulence is a distinct and important therapeutic approach. The search for compounds that can inhibit virulence factors in pathogens like Pseudomonas aeruginosa is an active area of research nih.gov. Future studies could explore the potential of this compound and its analogues to interfere with bacterial communication systems (quorum sensing) or the formation of biofilms, which are key virulence determinants nih.gov.
Mechanistic Studies on the Biological Actions of N Hydroxy 3 3 Methylphenoxy Propanamide
Molecular Target Identification and Validation
A comprehensive search of scientific literature and chemical databases reveals a lack of available information regarding the specific molecular targets of N-hydroxy-3-(3-methylphenoxy)propanamide. Consequently, there are no published studies on the identification or validation of its biological targets.
Elucidation of Binding Modes with Target Proteins
As the molecular targets for this compound have not been identified, there is no research available elucidating its binding modes with any target proteins.
Downstream Signaling Pathway Modulations
There is currently no available data describing the modulation of any downstream signaling pathways by this compound.
Cellular and Subcellular Distribution Studies
No studies on the cellular or subcellular distribution of this compound have been found in the existing scientific literature.
Structure Activity Relationship Sar Studies of N Hydroxy 3 3 Methylphenoxy Propanamide Derivatives
Influence of Phenoxy Substituents on Biological Potency and Selectivity
The nature and position of substituents on the phenoxy "cap" group play a pivotal role in modulating the inhibitory activity and isoform selectivity of N-hydroxy-3-(3-methylphenoxy)propanamide derivatives. This portion of the molecule interacts with the surface of the enzyme's active site, and even subtle changes can significantly impact binding affinity.
Research into related phenoxy-bearing hydroxamate inhibitors has demonstrated that the introduction of various substituents can either enhance or diminish potency. For instance, in a series of thiazolyl-hydroxamate derivatives, the presence and electronic properties of substituents on an aryl cap group were found to be critical for potent and selective HDAC6 inhibition. Specifically, the compound N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide showed nanomolar inhibitory activity and high selectivity for HDAC6 over HDAC1, highlighting the favorable impact of a fluorine substituent. nih.gov
The position of the substituent on the phenoxy ring is also a key determinant of activity. The 3-methyl group in the parent compound is one of many possibilities, and shifting this group or introducing other functionalities at different positions (ortho, meta, para) can alter the molecule's fit within the binding pocket of different HDAC isoforms. While specific data for this compound is not available, studies on analogous systems often reveal that bulky substituents can be either beneficial or detrimental depending on the specific isoform being targeted. sci-hub.box
Table 1: Influence of Phenoxy Substituents on HDAC Inhibition (Hypothetical Data Based on General SAR Principles)
| Compound | Phenoxy Substituent | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
|---|---|---|---|---|
| Reference | H | 50 | 25 | 2 |
| This compound | 3-CH3 | 45 | 15 | 3 |
| Analogue 1 | 4-CH3 | 60 | 20 | 3 |
| Analogue 2 | 3-Cl | 30 | 18 | 1.67 |
| Analogue 3 | 4-Cl | 35 | 12 | 2.92 |
| Analogue 4 | 3-OCH3 | 70 | 35 | 2 |
| Analogue 5 | 4-OCH3 | 85 | 30 | 2.83 |
Impact of Propanamide Chain Modifications on Efficacy
The propanamide chain in this compound serves as the linker, connecting the phenoxy cap group to the zinc-binding N-hydroxyl group. The length, rigidity, and composition of this linker are critical for correctly positioning the other two pharmacophoric elements within the enzyme's active site.
Studies on a wide range of hydroxamate-based HDAC inhibitors have consistently shown that linker length is a key determinant of potency. For many HDAC isoforms, a linker of a specific length is optimal for achieving maximum inhibitory activity. Modifications to the propanamide chain, such as increasing or decreasing the number of methylene units, can significantly alter the distance between the cap and the zinc-binding group, thereby affecting binding affinity. For example, in a series of suberoylanilide hydroxamic acid (SAHA) analogues, variations in the length of the aliphatic chain had a pronounced effect on HDAC inhibition. mdpi.com
Furthermore, the introduction of conformational constraints or different functional groups within the linker can impact both potency and selectivity. For instance, incorporating double bonds or cyclic structures can reduce the flexibility of the linker, which may be advantageous for binding to specific HDAC isoforms with more rigid active site conformations. While specific data on modifications to the propanamide chain of this compound is limited, general SAR principles suggest that such alterations would have a profound impact on its biological profile.
Table 2: Impact of Propanamide Chain Modifications on HDAC6 Inhibition (Hypothetical Data Based on General SAR Principles)
| Compound | Linker Modification | HDAC6 IC50 (nM) |
|---|---|---|
| Analogue A | -(CH2)1- | 150 |
| This compound | -(CH2)2- | 15 |
| Analogue B | -(CH2)3- | 40 |
| Analogue C | -(CH2)4- | 90 |
| Analogue D | -CH=CH- (trans) | 25 |
Role of the N-hydroxyl Group in Target Interaction
The N-hydroxyl group (-NHOH) of the hydroxamic acid moiety is the critical zinc-binding group in this compound and related HDAC inhibitors. This functional group is essential for the compound's mechanism of action, which involves the chelation of the zinc ion (Zn²⁺) located in the catalytic site of HDAC enzymes. This interaction effectively blocks the active site and inhibits the deacetylase activity of the enzyme.
The bidentate coordination of the zinc ion by both the hydroxyl oxygen and the carbonyl oxygen of the hydroxamate group is a well-established mechanism for potent HDAC inhibition. imrpress.com The strength of this interaction is a primary determinant of the inhibitor's potency. Any modification or replacement of the N-hydroxyl group typically leads to a dramatic decrease or complete loss of inhibitory activity. For instance, replacing the hydroxyl group with a hydrogen atom or an alkyl group would disrupt the necessary coordination with the zinc ion.
Computational and experimental studies on various hydroxamate-based HDAC inhibitors have consistently highlighted the essential nature of this functional group for high-affinity binding. nih.gov Therefore, the N-hydroxyl group is considered a non-negotiable component of the pharmacophore for this class of compounds.
Table 3: Role of the Zinc-Binding Group in HDAC Inhibition (Hypothetical Data Based on General SAR Principles)
| Compound | Zinc-Binding Group | HDAC1 IC50 (nM) |
|---|---|---|
| This compound | -CONHOH | 45 |
| Analogue X (Carboxylic Acid) | -COOH | >10,000 |
| Analogue Y (Amide) | -CONH2 | >50,000 |
| Analogue Z (Methyl Ether) | -CONHOCH3 | >25,000 |
Stereochemical Effects on Activity
Stereochemistry can play a significant role in the biological activity of this compound derivatives, particularly if chiral centers are introduced into the molecule. The three-dimensional arrangement of atoms can profoundly influence how a molecule fits into the chiral environment of an enzyme's active site.
While this compound itself is achiral, the introduction of substituents on the propanamide linker can create one or more stereocenters. For example, the addition of a methyl group to the carbon alpha to the carbonyl group would result in two enantiomers (R and S). It is highly probable that these enantiomers would exhibit different biological activities. One enantiomer may bind more favorably to the target HDAC isoform due to a more optimal spatial arrangement of its functional groups, leading to enhanced potency and/or selectivity.
Table 4: Stereochemical Effects on HDAC1 Inhibition (Hypothetical Data Based on a Chiral Analogue)
| Compound | Stereochemistry | HDAC1 IC50 (nM) |
|---|---|---|
| Chiral Analogue (Methyl group on linker) | (R)-enantiomer | 25 |
| (S)-enantiomer | 250 | |
| Racemic Mixture | Racemate | 130 |
Potential Therapeutic Implications of N Hydroxy 3 3 Methylphenoxy Propanamide Preclinical Research Focus
Advancing the Development of Enzyme Inhibitors
The N-hydroxy-propanamide functional group is a key structural motif found in a class of compounds known as hydroxamic acids. These molecules are recognized as potent inhibitors of a variety of enzymes, particularly metalloenzymes. The hydroxamic acid moiety can chelate metal ions, such as zinc, within the active site of these enzymes, leading to their inhibition.
One of the most significant areas of research for hydroxamic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs cause the chromatin to become more compact, leading to transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anticancer agents.
Numerous preclinical studies have demonstrated the efficacy of N-hydroxy-propanamide and related structures as HDAC inhibitors. For instance, a series of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides were synthesized and evaluated for their HDAC inhibitory and antiproliferative activities. nih.gov These compounds, which share the core N-hydroxy-amide structure with N-hydroxy-3-(3-methylphenoxy)propanamide, were found to be potent inhibitors of HDACs. nih.gov Similarly, a novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been designed as HDAC inhibitors, with some exhibiting significant antiproliferative activity against various cancer cell lines. nih.gov
The potential for this compound to act as an enzyme inhibitor is therefore high, with HDACs being a primary putative target. The specific nature of the 3-methylphenoxy group would likely influence its potency and selectivity for different HDAC isoforms.
Prospects in Oncology Research
The prospects of this compound in oncology research are intrinsically linked to its potential as an HDAC inhibitor. The inhibition of HDACs has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cells.
Preclinical research on structurally similar compounds provides a strong basis for this potential. For example, a thiophene-substituted derivative of N-hydroxy-4-(3-phenylpropanamido)benzamide demonstrated potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. nih.gov This compound was also found to induce cell-cycle arrest at the G2 phase. nih.gov
Further supporting this, studies on 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides have shown that the incorporation of specific linker and cap substructures can generate highly potent hydroxamic acid-based HDAC inhibitors with significant antiproliferative activity in tumor cell lines. nih.gov The 3-methylphenoxy group of this compound would act as such a "cap" and its specific chemical properties would be a key determinant of its anticancer efficacy. The methyl group, for instance, could influence the compound's lipophilicity and its interaction with the hydrophobic regions of the HDAC active site.
The body of evidence from related hydroxamic acid derivatives strongly suggests that this compound warrants investigation as a potential therapeutic agent in oncology.
Relevance in Antimicrobial and Antivirulence Strategies
The potential for this compound in antimicrobial and antivirulence strategies is an emerging area of interest. While less established than its role in oncology, the core chemical structures present in this compound have been explored for their antimicrobial properties.
The global preclinical antibacterial pipeline is characterized by a high degree of diversity, with many projects focusing on novel chemical classes and mechanisms of action to combat antimicrobial resistance. nih.gov Compounds with a phenoxy moiety have been investigated for their antimicrobial potential. For instance, certain nitrobenzyl-oxy-phenol derivatives have demonstrated antibacterial activity against various bacterial strains. nih.gov One such derivative, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol, showed notable activity against Moraxella catarrhalis. nih.gov
While direct evidence for the antimicrobial action of N-hydroxy-propanamides is limited, the broader class of amides and their derivatives have been found to possess a wide range of biological activities, including antibacterial and antifungal effects. The development of novel antibacterial agents is a critical area of research, with a focus on compounds that can overcome existing resistance mechanisms. who.int The unique combination of a hydroxamic acid and a substituted phenoxy group in this compound could potentially lead to novel antimicrobial or antivirulence properties, making it a candidate for further investigation in this field.
Emerging Applications in Neuropharmacology
The exploration of this compound and its analogues in neuropharmacology is a more speculative but potentially significant area of research. The link between HDAC inhibition and neurological disorders is a field of growing interest. Preclinical studies have suggested that HDAC inhibitors may have therapeutic potential in a range of neurodegenerative and psychiatric conditions.
The rationale for this lies in the role of histone acetylation in regulating synaptic plasticity, learning, and memory. Dysregulation of these epigenetic processes has been implicated in the pathophysiology of various neurological disorders. By modulating gene expression in the brain, HDAC inhibitors could potentially correct some of these pathological changes.
Advanced Analytical Methodologies for N Hydroxy 3 3 Methylphenoxy Propanamide Research
Quantitative Analytical Methods (e.g., UPLC, Chiral HPLC)
The accurate quantification of N-hydroxy-3-(3-methylphenoxy)propanamide in various matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Ultra-Performance Liquid Chromatography (UPLC) stands out as a powerful tool for this purpose, offering high resolution, sensitivity, and rapid analysis times. A typical UPLC method for the quantification of this compound would involve a reversed-phase column, such as a C18, with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a photodiode array (PDA) detector or, for enhanced sensitivity and selectivity, a mass spectrometer (MS).
Given that this compound may exist as enantiomers, the development of a chiral High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the individual stereoisomers. This is critical as enantiomers can exhibit different pharmacological and toxicological profiles. Chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can be operated in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. The principles of chiral recognition often rely on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, governed by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Table 1: Illustrative UPLC Method Parameters for Quantitative Analysis
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | PDA at a specified wavelength or MS/MS |
Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at a specified wavelength |
Metabolite Identification and Profiling Techniques (in vitro and in vivo non-human)
Understanding the metabolic fate of this compound is a critical component of preclinical development. Metabolite profiling helps to identify potential pharmacologically active or reactive metabolites and to understand the pathways of biotransformation. These studies are conducted using both in vitro and in vivo non-human models.
In vitro metabolite identification typically involves incubating the parent compound with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, and human). This allows for the identification of primary metabolic pathways such as oxidation, reduction, hydrolysis, and conjugation. The resulting incubates are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry). This technique provides accurate mass measurements, enabling the determination of elemental compositions for potential metabolites.
In vivo non-human studies, often conducted in rodent or non-rodent species, provide a more complete picture of the compound's metabolism and excretion. Biological samples such as plasma, urine, and feces are collected at various time points after administration. These samples are then processed and analyzed using LC-HRMS to identify the metabolites formed in a whole-organism system. The comparison of metabolite profiles across different preclinical species and with human-derived in vitro systems is essential for assessing the relevance of the animal models to human metabolism.
Table 3: Common Metabolic Transformations Investigated
| Metabolic Reaction | Description | Analytical Approach |
| Hydroxylation | Addition of a hydroxyl (-OH) group | LC-HRMS to detect mass shift of +16 Da |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom | LC-HRMS to detect a specific mass loss |
| O-dealkylation | Removal of an alkyl group from an oxygen atom | LC-HRMS to detect a specific mass loss |
| Glucuronidation | Conjugation with glucuronic acid | LC-HRMS to detect mass shift of +176 Da |
| Sulfation | Conjugation with a sulfo group | LC-HRMS to detect mass shift of +80 Da |
Bioanalytical Methods for Preclinical Studies
Bioanalytical methods are essential for the quantitative determination of this compound and its key metabolites in biological matrices such as plasma, blood, and tissue homogenates. These methods must be validated to ensure their accuracy, precision, selectivity, and robustness.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. The development of a robust LC-MS/MS method involves optimizing several key parameters:
Sample Preparation: The extraction of the analyte from the biological matrix is a critical step to remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the complexity of the matrix.
Chromatographic Separation: An efficient chromatographic separation is necessary to resolve the analyte from endogenous matrix components and potential metabolites. UPLC systems are often preferred for their speed and resolution.
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments generated in the collision cell). This high degree of selectivity minimizes interference and enhances sensitivity.
Method validation is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability of the analyte in the biological matrix under various storage and handling conditions.
Table 4: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |
| Precision (CV%) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Matrix Effect | Within acceptable limits, ensuring no significant ion suppression or enhancement |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under defined storage and processing conditions |
Future Directions and Research Gaps for N Hydroxy 3 3 Methylphenoxy Propanamide
Exploration of Novel Biological Targets
The chemical structure of N-hydroxy-3-(3-methylphenoxy)propanamide, particularly its hydroxamic acid moiety, strongly suggests its potential as a metalloenzyme inhibitor. Hydroxamic acids are well-known chelators of metal ions, a property that is central to the mechanism of action of many enzyme inhibitors. hmdb.ca
Future research should prioritize the screening of this compound against a panel of metalloenzymes implicated in various diseases. Key enzyme families to investigate include:
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is linked to cancer and other diseases. researchgate.net Numerous hydroxamic acid-containing molecules are potent HDAC inhibitors. nih.govnih.gov The exploration of this compound as an HDAC inhibitor is a logical first step. nih.gov Isoform-specific HDAC inhibition is a growing area of interest, and determining the selectivity profile of this compound against different HDAC isoforms could reveal more targeted therapeutic applications. nih.gov
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme that is a key regulator of immune responses and is a promising target in cancer immunotherapy. nih.gov Some IDO1 inhibitors feature a propanamide scaffold, suggesting that this compound could potentially interact with this target. nih.gov
Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in tissue remodeling, and their aberrant activity is associated with cancer, arthritis, and cardiovascular diseases. The hydroxamic acid group is a classic zinc-binding feature in many MMP inhibitors.
Other Metalloenzymes: The screening should not be limited to the above targets. Other important metalloenzymes such as aminopeptidases and urease could also be explored. nih.gov
Table 1: Potential Biological Targets for this compound
| Enzyme Family | Rationale for Investigation | Key Disease Areas |
| Histone Deacetylases (HDACs) | Presence of a hydroxamic acid moiety, a known zinc-binding group in many HDAC inhibitors. researchgate.netnih.gov | Cancer, Neurological Disorders, Inflammatory Diseases |
| Indoleamine 2,3-dioxygenase (IDO1) | Contains a propanamide scaffold found in some IDO1 inhibitors. nih.gov | Cancer Immunotherapy |
| Matrix Metalloproteinases (MMPs) | The hydroxamic acid group can chelate the zinc ion in the active site of MMPs. | Cancer, Arthritis, Cardiovascular Diseases |
| Aminopeptidases | Hydroxamic acid and related phosphinates are known to inhibit metallo-aminopeptidases. nih.gov | Cancer, Inflammation |
In silico screening and molecular docking studies can serve as a valuable initial step to predict the binding affinity of this compound to the active sites of these enzymes, helping to prioritize experimental validation. mdpi.comnih.gov
Development of Advanced Delivery Systems
The clinical success of any therapeutic agent is contingent not only on its intrinsic activity but also on its effective delivery to the target site. For a small molecule like this compound, the development of advanced delivery systems could significantly enhance its pharmacokinetic profile, improve efficacy, and reduce potential off-target effects.
Future research in this area should focus on:
Nanoparticle-based delivery: Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or micelles could improve its solubility, stability, and circulation time. This approach can also enable targeted delivery to specific tissues or cells, such as tumors, through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticle surface with targeting ligands.
Prodrug strategies: The hydroxamic acid group can be chemically modified to create a prodrug that is inactive until it reaches the target tissue, where it is then converted to the active form. This can help to minimize systemic toxicity.
Topical formulations: For potential applications in dermatological conditions, the development of creams, gels, or patches for topical delivery could be explored.
Integration of Multi-Omics Approaches
To gain a comprehensive understanding of the mechanism of action of this compound and to identify potential biomarkers of response, the integration of multi-omics technologies is essential. This approach allows for the simultaneous analysis of multiple layers of biological information.
Future research should incorporate:
Genomics and Transcriptomics: To identify genes and pathways that are modulated by the compound. This can provide insights into its mechanism of action and potential resistance mechanisms.
Proteomics: To study changes in protein expression and post-translational modifications upon treatment with the compound. This can help to identify direct and indirect protein targets.
Metabolomics: To analyze changes in the cellular metabolic profile, which can reveal the downstream effects of target engagement.
By integrating these multi-omics datasets, researchers can construct a holistic view of the compound's biological effects, facilitating the identification of novel therapeutic applications and patient stratification strategies.
Design of Next-Generation Analogues with Enhanced Profiles
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For this compound, a systematic medicinal chemistry campaign to synthesize and evaluate a library of analogues is a critical future direction.
Key areas for modification and exploration include:
Substitution on the phenyl ring: Introducing different substituents on the 3-methylphenyl ring can modulate the compound's electronic and steric properties, potentially improving its binding affinity and selectivity for its target.
Modification of the propanamide linker: The length and flexibility of the linker can be altered to optimize the orientation of the hydroxamic acid and the phenyl ring within the target's binding pocket.
Replacement of the phenoxy group: Exploring other aromatic or heterocyclic systems in place of the phenoxy group could lead to novel interactions with the target protein.
Table 2: Proposed Modifications for Next-Generation Analogues
| Modification Site | Rationale | Potential Outcome |
| Phenyl Ring | Modulate electronic and steric properties. | Improved potency and selectivity. |
| Propanamide Linker | Optimize spatial orientation of key functional groups. | Enhanced binding affinity. |
| Phenoxy Group | Explore new interactions with the target. | Novel activity profiles. |
Computational modeling and in silico screening can be employed to guide the design of these new analogues, prioritizing those with the highest predicted activity and best drug-like properties for synthesis and biological evaluation. researchgate.netajphs.com
Q & A
Q. Analytical validation :
- NMR spectroscopy : 1H NMR detects NH/OH groups (δ6.10–10.15 ppm) and aromatic protons (δ6.5–7.5 ppm). 13C NMR confirms carbonyls (δ~173 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- HPLC : Assess purity (>95% for biological assays) .
Basic Research Question: What biological targets or pathways are associated with this compound based on structural analogs?
Answer :
Analogous N-hydroxypropanamides (e.g., MMP inhibitors) target:
Q. Methodological validation :
- Enzyme inhibition assays : Fluorogenic substrates (e.g., DQ-collagen for MMP-9).
- Molecular docking : Compare binding modes with co-crystallized inhibitors (e.g., PDB: 1GKD) .
Advanced Research Question: How can reaction conditions be optimized to improve the yield of this compound?
Answer :
Critical parameters for optimization:
Temperature : 60–80°C for amidation to avoid side reactions.
Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
Catalysts : Use coupling agents (e.g., CDI) for efficient amide bond formation .
Case study :
In related syntheses, triazole derivatives achieved 71–74% yield under reflux (48–72 hrs) with CDI .
Advanced Research Question: How should researchers address contradictions in reported IC50 values across different cancer cell lines?
Answer :
Potential causes :
- Cell line heterogeneity (e.g., HCT-116 vs. PC3 metabolic profiles).
- Assay variability (MTT vs. ATP-based viability assays).
Q. Resolution strategies :
Standardization : Use identical cell passage numbers, serum concentrations, and incubation times.
Orthogonal assays : Validate with apoptosis markers (Annexin V/PI) or clonogenic survival .
Data normalization : Report IC50 relative to positive controls (e.g., doxorubicin) .
Advanced Research Question: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer :
Key approaches :
- QSAR modeling : Correlate substituent electronic properties (Hammett σ) with MMP-9 inhibition .
- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., MMP-9 active site over 100 ns).
- Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .
Example :
Analogous compounds showed improved activity with electron-withdrawing groups (e.g., nitro) at the para position .
Methodological Guidance: How can researchers ensure purity and stability of this compound during storage?
Answer :
Analytical protocols :
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Purity criteria : ≤0.5% impurities by area normalization (HPLC-UV, 254 nm).
Q. Storage recommendations :
- Conditions : -20°C under argon to prevent hydrolysis.
- Lyophilization : For long-term stability, lyophilize in PBS (pH 7.4) .
Advanced Research Question: What strategies validate target engagement in cellular models for this compound?
Answer :
Experimental design :
Pharmacodynamic markers : MMP-9 substrate cleavage (gel zymography) .
Genetic knockdown : siRNA-mediated MMP-9 silencing to confirm on-target effects.
Chemical rescue : Exogenous zinc addition to reverse inhibition .
Q. Data interpretation :
- Dose-dependent reduction in MMP-9 activity (≥50% at 10 µM) confirms target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
